molecular formula C6H4FN3 B1279027 1-Azido-4-fluorobenzene CAS No. 3296-02-4

1-Azido-4-fluorobenzene

Cat. No.: B1279027
CAS No.: 3296-02-4
M. Wt: 137.11 g/mol
InChI Key: VHFLTICYUZLEII-UHFFFAOYSA-N
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Preparation Methods

1-Azido-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield this compound . The reaction conditions typically involve low temperatures to ensure the stability of the diazonium salt and to prevent decomposition of the azide group.

Industrial production methods for this compound are similar but often optimized for larger scale synthesis. These methods may involve continuous flow reactors to improve safety and efficiency, given the potentially hazardous nature of azide compounds .

Chemical Reactions Analysis

1-Azido-4-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include copper(I) catalysts for cycloaddition reactions and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazoles and amines .

Properties

IUPAC Name

1-azido-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFLTICYUZLEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447110
Record name 1-azido-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3296-02-4
Record name 1-azido-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-fluorobenzene
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Synthesis routes and methods I

Procedure details

Prepared in analogy to J. Org. Chem. (1989) 54:5938-5945. To a solution of sulfuric acid (40 mL) and trifluoroacetic acid (200 mL) was added 4-fluoroaniline (22.1 mL, 0.23 mol) dropwise. Then under ice-cooling a solution of sodium nitrite (20.6 g, 0.3 mol) in water (200 mL) was added over 30 min at 15-18° C. The solution was then stirred for 30 min while kept in the ice bath. A solution of sodium azide (25.42 g, 0.39 mol) in water (150 mL) was added dropwise over 30 min. Mixture was foaming and temperature went up to 10° C. while cooling with an ice bath. Reaction mixture was stirred without cooling for 1 h, then extracted with diethyl ether. The combined organic layers were washed with water two times. Then the combined organic layers were diluted with saturated aqueous sodium carbonate solution (500 mL) until the mixture became basic. The organic phase was separated and washed with brine, extracted again with diethyl ether. The organic layers were dried over sodium sulfate and evaporated at 40° C., minimum 50 mbar (already distillation of product), to afford the title product (30.42 g, 96%) as a brown liquid.
Quantity
40 mL
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200 mL
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reactant
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22.1 mL
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reactant
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20.6 g
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reactant
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200 mL
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[Compound]
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ice
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0 (± 1) mol
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reactant
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25.42 g
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reactant
Reaction Step Four
Name
Quantity
150 mL
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solvent
Reaction Step Four
Yield
96%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 262 mg of sodium nitrite dissolved in 2.0 ml of water was dropped into a solution of 3.09 g of 4-fluorophenylhydrazine hydrochloride in 20 ml of concentrated hydrochloric acid and 10 ml of diethyl ether under cooling with ice. Temperature of the reaction solution was raised to room temperature followed by stirring for 3 hours. The reaction solution was diluted with diethyl ether, washed with water and then with a saturated saline solution and dried over sodium sulfate. The solvent was evaporated in vacuo to give 1.01 g of the crude title compound as a brown oily substance.
Quantity
262 mg
Type
reactant
Reaction Step One
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Quantity
2 mL
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solvent
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3.09 g
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20 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azido-4-fluorobenzene
Reactant of Route 2
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1-Azido-4-fluorobenzene
Reactant of Route 3
1-Azido-4-fluorobenzene
Reactant of Route 4
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1-Azido-4-fluorobenzene
Reactant of Route 5
1-Azido-4-fluorobenzene
Reactant of Route 6
1-Azido-4-fluorobenzene
Customer
Q & A

Q1: What is the role of 1-azido-4-fluorobenzene in the synthesis described in the research paper?

A1: this compound is a key reagent used to introduce a triazole ring onto a pyrazole scaffold. Specifically, it reacts with [(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide (compound 2 in the paper) through a 1,3-dipolar cycloaddition to form the pyrazolo triazole derivative (compound 10). [] This reaction is significant because it allows for the creation of a new heterocyclic system with potentially enhanced biological properties.

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